1-(4-Methoxyphenyl)pentan-1-one
CAS No.: 1671-76-7
Cat. No.: VC21246494
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1671-76-7 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)pentan-1-one |
| Standard InChI | InChI=1S/C12H16O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9H,3-5H2,1-2H3 |
| Standard InChI Key | HNHLNYCFOLMJHR-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)C1=CC=C(C=C1)OC |
| Canonical SMILES | CCCCC(=O)C1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
1-(4-Methoxyphenyl)pentan-1-one is identified by the CAS Number 1671-76-7 and EINECS number 216-803-6 . The compound belongs to the family of aromatic ketones, specifically para-substituted acetophenone derivatives with an extended aliphatic chain. Its molecular formula is C₁₂H₁₆O₂, consisting of a benzene ring with a methoxy group at the para position and a pentanone group attached to the ring. The structural arrangement features a carbonyl group that connects the aromatic ring to a butyl chain, creating a hybrid molecule with both polar and nonpolar regions.
Physical and Chemical Properties
The physical properties of 1-(4-Methoxyphenyl)pentan-1-one can be inferred from its molecular structure and comparison with similar compounds. Based on structural analysis, this compound likely exists as a solid or liquid at room temperature with moderate solubility in organic solvents due to its aromatic and aliphatic components. The presence of the methoxy group enhances its polarity compared to unsubstituted aromatic ketones, potentially affecting its solubility profile and intermolecular interactions.
Synthetic Pathways and Preparation Methods
Reaction Conditions and Catalysts
The synthesis of 1-(4-Methoxyphenyl)pentan-1-one would typically be conducted under controlled conditions to ensure selectivity and efficiency. Drawing from information about similar compounds, potential reaction conditions might include:
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For Friedel-Crafts acylation: anhydrous conditions at low temperatures (0-25°C) using dichloromethane or carbon disulfide as solvents
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For Grignard reactions: inert atmosphere (nitrogen or argon), anhydrous ethers as solvents, and temperatures between -78°C and room temperature
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For cross-coupling approaches: palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄, bases like K₃PO₄, and polar aprotic solvents like DMF at elevated temperatures (80-110°C)
Spectroscopic Characterization
Predicted Spectral Properties
Based on its structure, 1-(4-Methoxyphenyl)pentan-1-one would exhibit characteristic spectroscopic features that allow for its identification and purity assessment:
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Infrared (IR) spectroscopy would show characteristic absorption bands for the carbonyl group (approximately 1680-1700 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-O-C stretching of the methoxy group (1020-1075 cm⁻¹)
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¹H-NMR spectroscopy would display signals for:
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Aromatic protons (δ 6.9-8.0 ppm)
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Methoxy protons (δ 3.8-4.0 ppm)
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Aliphatic protons of the butyl chain (δ 0.8-2.9 ppm)
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¹³C-NMR spectroscopy would show signals for:
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Carbonyl carbon (δ 195-200 ppm)
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Aromatic carbons (δ 110-165 ppm)
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Methoxy carbon (δ 55-60 ppm)
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Aliphatic carbons (δ 10-40 ppm)
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Mass Spectrometry Fragmentation
Mass spectrometry would likely show a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound. Common fragmentation patterns might include:
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Loss of the butyl group to give a fragment at m/z 135
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Cleavage adjacent to the carbonyl group producing the 4-methoxyphenyl acylium ion
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Loss of the methoxy group (m/z 161)
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Further fragmentation of the aliphatic chain
Applications and Research Significance
Synthetic Intermediates
1-(4-Methoxyphenyl)pentan-1-one serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical or material science applications. The presence of both a carbonyl group and a methoxy-substituted aromatic ring provides versatile reaction sites for further functionalization. This compound could be utilized in the synthesis of:
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Pharmaceutical precursors for analgesics, anti-inflammatory agents, or central nervous system drugs
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Building blocks for liquid crystal materials
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Intermediates for fragrance and flavor compounds
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Precursors for polymer additives and stabilizers
Structure-Activity Relationships
Compounds with structural similarity to 1-(4-Methoxyphenyl)pentan-1-one have demonstrated various biological activities. The specific arrangement of the methoxy group and the pentanone chain could influence:
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Binding affinity to biological receptors
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Lipophilicity and membrane permeability
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Metabolic stability and pharmacokinetic properties
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Antioxidant or pro-oxidant activities
Comparative Analysis with Related Compounds
Structural Homologs
1-(4-Methoxyphenyl)pentan-1-one belongs to a family of para-methoxyphenyl ketones that differ in the length of their alkyl chains. Comparing this compound with its structural homologs provides insights into structure-property relationships:
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1-(4-Methoxyphenyl)-1-propanone (p-Methoxypropiophenone): Has a shorter ethyl chain instead of butyl, resulting in lower molecular weight (164.20 g/mol) and likely different physical properties such as melting point and solubility . This compound has multiple synonyms including Propiophenone, 4'-methoxy-; p-Methoxypropiophenone; and Ethyl 4-methoxyphenyl ketone .
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1-(4-Methoxyphenyl)-1-penten-3-one: Contains an unsaturated side chain with a molecular weight of 190.24 g/mol . The presence of the alkene functionality introduces additional reactivity compared to 1-(4-Methoxyphenyl)pentan-1-one.
Functional Group Variations
Variations in functional groups on the aromatic ring or the ketone moiety can significantly alter the properties and reactivity of these compounds:
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(1R)-1-(4-methoxyphenyl)propan-1-ol: The reduced form of 1-(4-Methoxyphenyl)-1-propanone, featuring a hydroxyl group instead of a carbonyl group. This chiral secondary alcohol has different reactivity patterns and potential biological activities compared to ketone analogs.
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1-(4-Methoxy-3-nitrophenyl)propan-1-one: Contains an additional nitro group at the meta position relative to the methoxy group. The nitro group significantly alters the electronic properties of the aromatic ring, introducing new reaction pathways and potential applications.
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